N-(2-METHOXY-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE
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Overview
Description
N-(2-METHOXY-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE is a complex heterocyclic compound that features a unique fusion of triazole and thiadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXY-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE typically involves the formation of the triazolothiadiazole core, followed by the attachment of the furan-2-carboxamide moiety. The synthetic route often starts with the preparation of 3-methyl-1,2,4-triazole and its subsequent reaction with thiadiazole derivatives under controlled conditions . The reaction conditions usually involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXY-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole or thiadiazole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or DMSO .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-METHOXY-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-METHOXY-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar triazolothiadiazole core but lacks the furan-2-carboxamide moiety.
1,3,4-Thiadiazole Derivatives: These compounds also contain the thiadiazole ring but differ in their substitution patterns and pharmacological activities.
Properties
IUPAC Name |
N-[2-methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c1-9-18-19-16-21(9)20-15(25-16)10-5-6-12(23-2)11(8-10)17-14(22)13-4-3-7-24-13/h3-8H,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEXMORQUNLBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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